REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[C:16]2[C:11](=[CH:12][C:13]([Br:17])=[CH:14][CH:15]=2)[O:10][C:9](=[O:18])[CH:8]=1)(=O)=O.[Br:21]N1C(=O)CCC1=O.C1(C)C=CC=CC=1.C1C[O:39][CH2:38][CH2:37]1.O>>[Br:17][C:13]1[CH:12]=[C:11]2[C:16]([C:7]([C:38](=[O:39])[CH2:37][Br:21])=[CH:8][C:9](=[O:18])[O:10]2)=[CH:15][CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=CC(OC2=CC(=CC=C12)Br)=O)(F)F
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was then stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 5 hours stirring
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the crude mixture was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (EtOAc/hexanes, 25:75)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=CC(OC2=C1)=O)C(CBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |